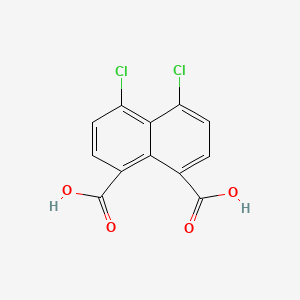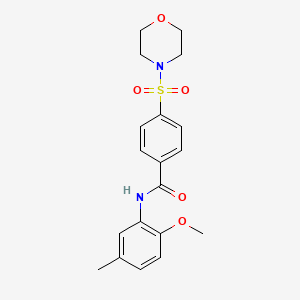
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide, also known as CPYOA, is a synthetic compound with potential therapeutic applications. It belongs to the class of compounds known as pyrimidine derivatives and has been the subject of extensive research in recent years.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have neuroprotective effects and improve cognitive function.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in disease progression. In cancer cells, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the Akt/mTOR signaling pathway and induce apoptosis. In inflammation, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. In neurological disorders, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide, including the development of new synthetic methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and in clinical trials.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in disease progression. N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis, but it also has some limitations, including its potential toxicity and the need for further research. Future research on N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide should focus on the development of new synthetic methods, investigation of its potential therapeutic applications, and exploration of its mechanism of action.
Synthesis Methods
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-pyrimidinyl chloroformate followed by reaction with sodium acetate. Alternatively, it can be synthesized by the reaction of 4-chloroaniline with 2-pyrimidinyloxyacetyl chloride in the presence of a base. Both methods result in the formation of N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide as a white crystalline solid.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXULIDGZLKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)


![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)